molecular formula C26H25N3O5S2 B11981474 ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B11981474
M. Wt: 523.6 g/mol
InChI Key: YJWATTIYRQDTNN-DQRAZIAOSA-N
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Chemical Reactions Analysis

Ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O5S2/c1-3-5-14-28-24(32)22(36-26(28)35)21-18-8-6-7-9-19(18)29(23(21)31)15-20(30)27-17-12-10-16(11-13-17)25(33)34-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,27,30)/b22-21-

InChI Key

YJWATTIYRQDTNN-DQRAZIAOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S

Origin of Product

United States

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